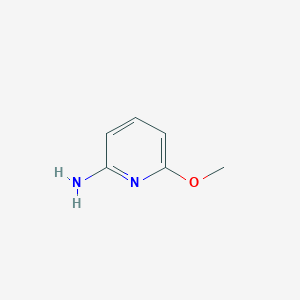

2-Amino-6-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUALFRBMNMGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342238 | |

| Record name | 2-Amino-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17920-35-3 | |

| Record name | 2-Amino-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate in the development of various pharmaceutical agents and agrochemicals. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of 2-Amino-6-methoxypyridine, complete with standardized experimental protocols for their determination.

Core Physical Properties

The physical properties of 2-Amino-6-methoxypyridine are summarized in the table below. These values are critical for predicting its behavior in different solvents and under various experimental conditions.

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Appearance | White to light yellow or slightly brownish crystalline powder/solid |

| Melting Point | 108-112 °C |

| Boiling Point | 115 °C at 13 mmHg |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like ethanol, methanol, and dichloromethane. |

| pKa | ~4.62 ± 0.24 (Predicted, for the pyridinium ion) |

| CAS Number | 17920-35-3 |

Experimental Protocols

Accurate determination of physical properties is essential for the reliable use of 2-Amino-6-methoxypyridine in research and development. The following sections detail the standard experimental methodologies for measuring the key physical parameters.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, finely powdered 2-Amino-6-methoxypyridine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Since 2-Amino-6-methoxypyridine is a solid at room temperature, its boiling point is determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Vacuum Distillation

-

Apparatus Setup: A small quantity of the compound is placed in a distillation flask suitable for small-scale vacuum distillation. A thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser. The apparatus is connected to a vacuum source and a manometer.

-

Heating: The flask is gently heated in a heating mantle or an oil bath.

-

Equilibration: As the compound begins to boil, the vapor will rise and surround the thermometer bulb. The system is allowed to equilibrate, and the temperature and pressure are recorded when a steady stream of distillate is collected.

-

Reporting: The boiling point is reported as the observed temperature at the measured pressure (e.g., 115 °C / 13 mmHg).

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption, distribution, and formulation.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of 2-Amino-6-methoxypyridine is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation and/or filtration.

-

Quantification: The concentration of 2-Amino-6-methoxypyridine in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

Caption: General Workflow for Solubility Determination.

pKa Determination

The pKa value indicates the acidity or basicity of a compound and is vital for predicting its ionization state at different pH values, which affects its biological activity and solubility.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of 2-Amino-6-methoxypyridine is dissolved in a known volume of water or a mixed solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point.

Methodology: UV-Vis Spectrophotometry

-

Spectral Acquisition: The UV-Vis absorption spectra of 2-Amino-6-methoxypyridine are recorded in a series of buffer solutions with known pH values.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorption characteristics is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point of the curve.

Safety and Handling

2-Amino-6-methoxypyridine should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This guide has provided a detailed overview of the essential physical properties of 2-Amino-6-methoxypyridine and the standard experimental protocols for their determination. A comprehensive understanding and accurate measurement of these properties are indispensable for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.

An In-depth Technical Guide to 2-Amino-6-methoxypyridine: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methoxypyridine is a pivotal heterocyclic amine that serves as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic properties, arising from the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing pyridine ring, govern its reactivity and make it a subject of significant interest in medicinal and materials chemistry. This guide provides a comprehensive overview of the chemical structure, bonding characteristics, and key experimental data of 2-Amino-6-methoxypyridine, offering a foundational resource for professionals in drug discovery and chemical research.

Chemical Structure and Bonding

2-Amino-6-methoxypyridine, with the molecular formula C₆H₈N₂O, consists of a pyridine ring substituted with an amino group at the 2-position and a methoxy group at the 6-position.[1] The IUPAC name for this compound is 6-methoxypyridin-2-amine.[1]

The chemical structure is characterized by a planar aromatic pyridine ring. The endocyclic nitrogen atom and the exocyclic amino and methoxy groups significantly influence the electron density distribution within the ring. The amino and methoxy groups are electron-donating through resonance, which increases the electron density at the ortho and para positions of the pyridine ring. This electronic nature dictates the molecule's reactivity in electrophilic and nucleophilic substitution reactions.

Bonding Parameters

While a definitive crystal structure for 2-Amino-6-methoxypyridine is not publicly available, data from a closely related compound, ethyl 6-amino-2-methoxypyridine-3-carboxylate, provides insight into the expected bonding characteristics. The pyridine ring is anticipated to be planar, with C-N and C-C bond lengths typical for aromatic systems. The exocyclic C-N and C-O bonds will exhibit partial double bond character due to resonance with the pyridine ring.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of 2-Amino-6-methoxypyridine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 17920-35-3 | [1] |

| Boiling Point | 115°C at 13 mmHg | |

| Solubility | Slightly soluble in water | [2] |

| XlogP | 1.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

Table 1: Physicochemical and Computed Properties of 2-Amino-6-methoxypyridine.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy protons, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will reflect the different electronic environments of the carbon atoms in the pyridine ring and the methoxy group.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis Protocols

2-Amino-6-methoxypyridine can be synthesized through several routes, commonly starting from substituted pyridines. A plausible and documented pathway involves the sequential substitution of a di-substituted pyridine.

Synthesis from 2,6-Dichloropyridine

A common precursor for the synthesis is 2,6-dichloropyridine. The synthesis involves two key steps: amination and methoxylation. The order of these steps can be varied. A representative workflow is outlined below.

Experimental Protocol (Illustrative):

This protocol is adapted from the synthesis of a related compound, 2-amino-3-nitro-6-methoxypyridine, and illustrates a general approach.[3][4]

Step 1: Ammonolysis of 2,6-Dichloropyridine

-

Dissolve 2,6-dichloropyridine in methanol at room temperature.

-

Add a solution of aqueous ammonia to the reaction mixture.

-

Heat the mixture to 35-40°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product, 2-amino-6-chloropyridine, to precipitate.

-

Filter the solid, wash with cold methanol, and dry to yield the intermediate product.

Step 2: Methoxylation of 2-Amino-6-chloropyridine

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2-amino-6-chloropyridine to the sodium methoxide solution while maintaining the temperature at approximately 25-30°C with external cooling.

-

Stir the resulting mixture at this temperature for 4-5 hours, monitoring the reaction by TLC.

-

After the reaction is complete, quench the reaction mixture by pouring it into water.

-

The precipitate, 2-amino-6-methoxypyridine, is collected by filtration, washed with water, and dried.

Reactivity and Applications

The chemical reactivity of 2-amino-6-methoxypyridine is dictated by the pyridine ring and its functional groups. The amino group can act as a nucleophile and can be a site for further functionalization, such as acylation, alkylation, or diazotization. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The electron-rich nature of the pyridine ring makes it susceptible to electrophilic attack, although the position of substitution will be directed by the existing amino and methoxy groups.

This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored for their potential as:

-

Pharmaceutical agents: The 2-aminopyridine scaffold is present in numerous drugs.

-

Agrochemicals: Derivatives of 2-amino-6-methoxypyridine are used in the development of herbicides and pesticides.

-

Materials Science: The molecule can be used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.

Conclusion

2-Amino-6-methoxypyridine is a molecule of significant synthetic utility. This guide has provided a detailed overview of its chemical structure, bonding, and key experimental parameters based on available data. While a definitive crystallographic study is yet to be reported, the provided information, including a plausible synthetic protocol and predicted spectroscopic features, serves as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound. Further experimental work to fully elucidate its structural and spectroscopic properties would be a valuable contribution to the field.

References

- 1. 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-methoxypyridine, 97% | Fisher Scientific [fishersci.ca]

- 3. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Amino-6-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-methoxypyridine (CAS No: 17920-35-3), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data, data from structurally similar compounds, and detailed experimental protocols to assist researchers in their analytical endeavors.

Molecular Structure and Properties

2-Amino-6-methoxypyridine, with the molecular formula C₆H₈N₂O, has a molecular weight of 124.14 g/mol . Its structure consists of a pyridine ring substituted with an amino group at the 2-position and a methoxy group at the 6-position.

Caption: Molecular structure of 2-Amino-6-methoxypyridine.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 2-Amino-5-bromo-6-methoxypyridine in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.48 | d | H-4 |

| 5.99 | d | H-3 |

| 4.31 | br. s. | -NH₂ |

| 3.91 | s | -OCH₃ |

Note: The chemical shifts for 2-Amino-6-methoxypyridine are expected to be in similar regions, with the absence of the bromine substituent likely causing slight upfield shifts for the aromatic protons.

Table 2: Predicted ¹³C NMR Data of 2-Amino-6-methoxypyridine

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C6-OCH₃ |

| ~158 | C2-NH₂ |

| ~139 | C4 |

| ~105 | C5 |

| ~95 | C3 |

| ~53 | -OCH₃ |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

Specific experimental IR spectra for 2-Amino-6-methoxypyridine are not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Expected IR Absorption Bands for 2-Amino-6-methoxypyridine

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Symmetric and Asymmetric Stretching |

| 3050-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| 1620-1580 | C=C, C=N | Ring Stretching |

| 1600-1550 | N-H | Bending |

| 1250-1200 | C-O-C | Asymmetric Stretching |

| 1050-1000 | C-O-C | Symmetric Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Amino-6-methoxypyridine

| m/z | Adduct |

| 125.07094 | [M+H]⁺ |

| 147.05288 | [M+Na]⁺ |

| 123.05638 | [M-H]⁻ |

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of 2-Amino-6-methoxypyridine.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-Amino-6-methoxypyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 2-Amino-6-methoxypyridine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry

Sample Preparation (ESI-MS):

-

Prepare a dilute solution of 2-Amino-6-methoxypyridine (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation for positive ion mode analysis.

Instrumentation and Parameters:

-

Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer.

-

Ionization Mode: Positive or negative ion mode can be used, although positive mode is generally preferred for aminopyridines.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow and Temperature: Optimize based on the instrument and solvent used.

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a chemical compound like 2-Amino-6-methoxypyridine is outlined below.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

A Technical Guide to the Solubility of 2-Amino-6-methoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-methoxypyridine, a key intermediate in medicinal chemistry.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust theoretical framework, qualitative solubility information, and detailed experimental protocols to enable researchers to determine precise solubility parameters.

Introduction to 2-Amino-6-methoxypyridine

2-Amino-6-methoxypyridine is an organic compound with the molecular formula C₆H₈N₂O.[1] It typically appears as a white to off-white solid.[1] The molecule's structure, featuring a pyridine ring, an amino group, and a methoxy group, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in chemical synthesis, purification, and formulation development.

Theoretical Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of a compound in a given solvent.[2] The key structural features of 2-Amino-6-methoxypyridine that influence its solubility are:

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to its basicity.[3] This suggests potential solubility in protic solvents.

-

Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, enhancing the molecule's polarity and its ability to interact with polar solvents.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor. The methyl group portion is nonpolar.

-

Overall Polarity: The combination of these functional groups results in a molecule with a significant dipole moment, indicating a preference for polar solvents over nonpolar solvents.

Based on these structural features, 2-Amino-6-methoxypyridine is expected to be more soluble in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in nonpolar solvents is anticipated to be limited.

Qualitative Solubility Data

While specific quantitative data is not widely available, qualitative descriptions of 2-Amino-6-methoxypyridine's solubility have been reported. This information is summarized in the table below.

| Solvent Category | Solvent Examples | Reported Solubility |

| Polar Protic | Methanol, Ethanol | Soluble[1] |

| Polar Aprotic | Dichloromethane | Soluble[1] |

| Aqueous | Water | Slightly soluble[1][4][5][6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol should be followed. The following details a common method for determining the solubility of a solid organic compound in an organic solvent.[7][8]

Objective: To determine the concentration of a saturated solution of 2-Amino-6-methoxypyridine in a specific organic solvent at a given temperature.

Materials:

-

2-Amino-6-methoxypyridine

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2-Amino-6-methoxypyridine to a vial containing a known volume of the chosen organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or an orbital shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of 2-Amino-6-methoxypyridine in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualizing Experimental and Theoretical Frameworks

To further aid in the understanding of the processes and principles involved, the following diagrams are provided.

Caption: Experimental workflow for determining the quantitative solubility of 2-Amino-6-methoxypyridine.

References

- 1. 2-Amino-6-methoxypyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pyridine [chemeurope.com]

- 4. 2-Amino-6-methoxypyridine | 17920-35-3 [chemicalbook.com]

- 5. 2-Amino-6-methoxypyridine, 97% | Fisher Scientific [fishersci.ca]

- 6. 2-Amino-6-methoxypyridine | 17920-35-3 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Amino-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-methoxypyridine, a pivotal chemical intermediate in the pharmaceutical and chemical industries. This document outlines its chemical identity, physicochemical properties, synthetic routes, and its significant role in the development of therapeutic agents, with a focus on its relation to compounds targeting the GABA-A receptor signaling pathway.

Chemical Identity and Synonyms

The compound 2-Amino-6-methoxypyridine is a substituted pyridine derivative.

-

CAS Number: 17920-35-3

-

Molecular Formula: C₆H₈N₂O

-

IUPAC Name: 6-methoxypyridin-2-amine

Synonyms:

-

6-METHOXYPYRIDIN-2-AMINE

-

6-methoxyridin-2-amine

-

6-METHOXY-2-PYRIDINAMINE

-

6-methoxypyrid-2-ylamine

-

6-METHOXY-2-AMINOPYRIDINE

-

6-Amino-2-methoxypyridine

-

6-METHOXY-2-PYRIDINEAMINE

-

6-Methoxy pyridine-2-amine

-

2-Pyridinamine, 6-methoxy-

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2-Amino-6-methoxypyridine, providing essential information for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 124.14 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 108-112 °C | |

| Boiling Point | 115 °C at 13 mmHg | |

| Solubility | Slightly soluble in water | |

| pKa | 4.62 ± 0.24 (Predicted) | |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) |

Table 2: Spectroscopic Data (Expected Values)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ ~7.3-7.5 (t, 1H, H4), ~6.1-6.3 (d, 1H, H3), ~6.0-6.2 (d, 1H, H5), ~4.5-5.0 (s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) ppm |

| ¹³C NMR | δ ~162 (C6), ~159 (C2), ~140 (C4), ~105 (C5), ~95 (C3), ~53 (OCH₃) ppm |

| FT-IR | ~3400-3300 cm⁻¹ (N-H stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1620-1580 cm⁻¹ (C=N, C=C stretch), ~1250-1000 cm⁻¹ (C-O stretch) |

Synthesis and Experimental Protocols

2-Amino-6-methoxypyridine is a valuable starting material for the synthesis of more complex molecules. A notable application is in the synthesis of 2,3-diamino-6-methoxypyridine, a key intermediate for various pharmaceutical compounds. The following protocol is derived from a patented synthetic route.

Experimental Protocol: Synthesis of 2,3-Diamino-6-methoxypyridine Dihydrochloride

This multi-step synthesis highlights a practical application of pyridine chemistry and common organic transformations.

Step 1: Nitration of 2,6-Dichloropyridine

-

To 25.0 g (0.168 mole) of 2,6-dichloropyridine, slowly add concentrated sulfuric acid at 20–25 °C with constant stirring.

-

To this solution, add 75.0 g of concentrated nitric acid (98.0%) slowly, maintaining the reaction temperature below 50 °C.

-

Heat the resulting mixture to 100–105 °C for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 50 °C and pour it into ice water.

-

Filter the resulting precipitate and wash with water.

-

Dry the wet cake to yield 2,6-dichloro-3-nitropyridine.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

-

Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.

-

Charge the solution with 12.2 ml (0.179 mole) of 25.0% aqueous ammonia solution at room temperature.

-

Heat the resulting mixture to 35–40 °C for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 20 °C.

-

Filter the solid, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.

Step 3: Methoxylation to form 2-Amino-6-methoxy-3-nitropyridine

-

Obtain 2-amino-3-nitro-6-chloropyridine from the previous step.

-

React with sodium methoxide in the presence of methanol at a temperature between 25–30 °C. The molar ratio of sodium methoxide should be approximately 1.05 moles per mole of the chloropyridine derivative.

-

After the reaction is complete, quench the reaction mass in water at 25–30 °C.

-

The product, 2-amino-6-methoxy-3-nitropyridine, is obtained by filtration at ambient temperature.

Step 4: Reduction to 2,3-Diamino-6-methoxypyridine Dihydrochloride

-

Add 25.0 g (0.147 mole) of 2-amino-6-methoxy-3-nitropyridine to 250 ml of concentrated hydrochloric acid at room temperature.

-

Cool the resulting solution to 15 °C and slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate.

-

Heat the reaction mass to 35–40 °C and mix for 5–6 hours with constant stirring.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to 20 °C and stir for one hour.

-

The product, 2,3-diamino-6-methoxypyridine dihydrochloride, is collected by filtration.

Caption: Synthetic workflow for 2,3-Diamino-6-methoxypyridine Dihydrochloride.

Application in Drug Development: Link to GABAergic Signaling

Derivatives of 2-aminopyridine are crucial building blocks for a class of drugs known as imidazopyridines. A prominent example is Zolpidem, a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. Although the direct precursor to Zolpidem is 2-amino-5-methylpyridine, the synthetic strategies and the core structure's biological relevance are analogous for 2-amino-6-methoxypyridine. These compounds are of high interest in drug development due to their ability to modulate the γ-aminobutyric acid type A (GABA-A) receptor.

Mechanism of Action: GABA-A Receptor Modulation

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its signaling is crucial for regulating neuronal excitability. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, undergoes a conformational change, opening a chloride ion (Cl⁻) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an inhibitory effect.

Imidazopyridine drugs like Zolpidem act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA. This leads to an increased frequency of chloride channel opening, resulting in enhanced neuronal inhibition and producing sedative and hypnotic effects.

Caption: GABA-A receptor signaling pathway and modulation by imidazopyridines.

Safety and Handling

2-Amino-6-methoxypyridine is classified as harmful and an irritant.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. It is noted to be air-sensitive.

This guide serves as a foundational resource for professionals engaged in research and development. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Potential Research Areas for 2-Amino-6-methoxypyridine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxypyridine is a versatile heterocyclic building block that serves as a crucial starting material and core scaffold in the development of novel therapeutic agents and functional materials.[1] Its unique electronic properties and substitution pattern, featuring an electron-donating amino group and a methoxy group on the pyridine ring, make it an attractive scaffold for generating libraries of compounds with diverse biological activities. In medicinal chemistry, it is a key intermediate for synthesizing molecules targeting a range of diseases, including cancer, bacterial infections, and neurological disorders.[1] This technical guide outlines promising research avenues for 2-amino-6-methoxypyridine, focusing on its application in the design of kinase inhibitors and cytotoxic agents, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Area 1: Kinase Inhibition - Targeting the PI3K/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] Derivatives of 2-amino-6-methoxypyridine have shown significant promise as dual PI3K/mTOR inhibitors.

Quantitative Data: In Vitro Inhibitory Activity

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα, mTOR, and human cancer cell lines. The data demonstrates that modifications to the core scaffold can yield compounds with potent, nanomolar-level inhibition.[3]

| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |

| 22c | 0.22 | 23 | 130 | 20 |

| HS-173 (Reference) | ~0.8 | - | - | - |

| Omipalisib (Reference) | - | - | - | - |

Data sourced from Gao et al. (2023).[3] MCF-7 is a breast cancer cell line; HCT-116 is a colorectal cancer cell line.

Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[4] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This recruits the kinase AKT to the cell membrane, where it is activated.[4] Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the TSC1/TSC2 complex, which relieves its inhibition of mTORC1, a key complex that promotes protein synthesis and cell growth.[4] Dual inhibitors targeting both PI3K and mTOR can effectively shut down this signaling cascade.[3]

Experimental Protocols

Synthesis of Key Intermediate 4: N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide [3]

-

Dissolve 5-bromo-2-methoxypyridin-3-amine (20 mmol) in anhydrous pyridine (50 mL).

-

Add 2,4-difluorobenzenesulfonyl chloride (24 mmol) dropwise to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Evaporate the solvent under reduced pressure.

-

Add water (100 mL) to the residue and stir for 1 hour.

-

Filter the resulting precipitate, wash with hexane, and dry to yield the product as a brown-yellow solid.

General Procedure for Suzuki Coupling (Synthesis of Final Compounds) [3]

-

Combine the intermediate 4 (0.2 mmol), the corresponding boronic acid or ester (0.24 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (0.6 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (1 mL).

-

Heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, concentrate the mixture.

-

Purify the residue using flash column chromatography (hexane:ethyl acetate = 1:1) to obtain the final coupled product.

Area 2: Development of Broad-Spectrum Cytotoxic Agents

The pyridine scaffold is a privileged structure in anticancer drug discovery. By functionalizing the 2-amino-6-methoxypyridine core, novel derivatives can be synthesized that exhibit potent cytotoxic effects against a range of cancer cell lines, potentially through mechanisms like Cyclin-Dependent Kinase 2 (CDK2) inhibition.[5]

Quantitative Data: In Vitro Cytotoxicity

A series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives were synthesized and showed superior cytotoxicity against prostate cancer (PC3) and cervical cancer (HeLa) cell lines when compared to the standard anticancer drug 5-fluorouracil (5-FU).[5]

| Compound ID | PC3 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| S1 | 0.45 | 1.2 | 1.9 | 12.3 |

| S2 | 0.85 | 1.4 | 2.6 | >100 |

| S3 | 0.10 | 74.1 | 1.5 | 15.4 |

| S4 | 0.56 | 1.8 | 2.1 | 18.2 |

| 5-FU (Reference) | 7.49 | 4.62 | 5.81 | 10.1 |

Data sourced from Al-Ostoot et al. (2021).[5] PC3: prostate cancer; HeLa: cervical cancer; HepG2: liver cancer; MDA-MB-231: breast cancer.

Experimental Workflow: Synthesis to Screening

The development of novel cytotoxic agents follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that newly created compounds are efficiently assessed for their potential as anticancer drug candidates.

Experimental Protocols

General Synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles [5]

-

Prepare a mixture of an appropriate arylidene (1 mmol), malononitrile (2 mmol), and a primary amine (1 mmol).

-

Heat the reaction mixture under solvent-free fusion conditions at 150-160 °C for 15-30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol to the solidified product and heat until boiling.

-

Filter the hot solution and allow the filtrate to cool.

-

Collect the precipitated solid product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF) to yield the pure pyridine derivative.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on pyridine-based inhibitors provide valuable guidance for future analogue design.

-

For PI3K/mTOR Inhibitors: The nature of the aromatic skeleton and the substituents in the "ribose binding pocket" are critical for potent activity. A quinoline core (as in compound 22c) demonstrated strong dual inhibitory activity.[3] The introduction of hydrophilic amide groups can enhance water solubility and metabolic stability.[3]

-

For Cytotoxic Pyridines: The presence of an aryl hydrophobic group at the 4-position of the pyridine ring appears to enhance cytotoxic activity, likely by promoting binding within hydrophobic pockets of the target protein.[5] The specific substitutions on this aryl ring (e.g., electron-donating or withdrawing groups) significantly modulate the IC₅₀ values, as seen with compound S3 which has a dimethylamino phenyl group.[5]

Conclusion and Future Outlook

2-Amino-6-methoxypyridine stands out as a high-value scaffold for the development of novel therapeutics. The research areas of PI3K/mTOR inhibition and broad-spectrum cytotoxic agents are particularly promising, with initial studies demonstrating the potential to generate highly potent molecules. Future research should focus on expanding the chemical diversity around this core, conducting systematic SAR studies to optimize potency and selectivity, and elucidating the precise mechanisms of action for the most active compounds. The detailed protocols and workflows provided herein offer a robust framework for initiating and advancing such research programs.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

2-Amino-6-methoxypyridine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxypyridine has emerged as a pivotal building block in organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its pyridine core, substituted with both an activating amino group and a methoxy group, provides a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions, cyclizations, and condensations, making it an invaluable tool for synthetic chemists. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2-Amino-6-methoxypyridine, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Chemical and Physical Properties

2-Amino-6-methoxypyridine is a white to light yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Melting Point | 108-112 °C | [1] |

| Boiling Point | 115 °C at 13 mmHg | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Slightly soluble in water | [3][4] |

| CAS Number | 17920-35-3 | [2] |

Spectroscopic Data

The structural identity of 2-Amino-6-methoxypyridine can be confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Spectral data for the related compound 2-Amino-6-methylpyridine shows characteristic shifts for the pyridine ring protons and the methyl group. For 2-Amino-6-methoxypyridine, one would expect signals for the methoxy group protons, the amino group protons, and the three aromatic protons on the pyridine ring. |

| ¹³C NMR | The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups (amino, methoxy, and the pyridine nitrogen). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[2] |

| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O stretching of the methoxy group, and aromatic C-H and C=C/C=N stretching of the pyridine ring. |

Reactivity and Synthetic Applications

The reactivity of 2-Amino-6-methoxypyridine is governed by the interplay of its amino and methoxy groups, and the pyridine nitrogen. The amino group is a nucleophilic center and can participate in a variety of reactions, including acylation, alkylation, and condensation. The pyridine ring can be functionalized through electrophilic substitution, although the presence of the activating amino group directs incoming electrophiles. More commonly, the pyridine ring is functionalized via palladium-catalyzed cross-coupling reactions, often requiring prior halogenation of the ring.

Palladium-Catalyzed Cross-Coupling Reactions

2-Amino-6-methoxypyridine and its halogenated derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[1][5] A halogenated derivative of 2-Amino-6-methoxypyridine can be coupled with a wide range of primary and secondary amines to introduce diverse substituents.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine with an Amine (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl or heteroaryl bromide (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Phosphine ligand (e.g., Xantphos) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination of Related Aminopyridines

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Toluene | 100 | 94 |

| 3-Bromo-2-aminopyridine | Morpholine | Pre-L3 (RuPhos precatalyst) (2) | - | LiHMDS (2.5) | THF | 65 | 83 |

| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ (1-5) | dppp (1.5-7.5) | NaOtBu (1.4-2.0) | Toluene | 80-100 | 55-98 |

This data is for analogous compounds and serves as a reference for expected reactivity.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. Halogenated 2-amino-6-methoxypyridine can be coupled with various aryl or vinyl boronic acids or their esters to synthesize biaryl and vinyl-substituted pyridines.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl or heteroaryl bromide (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

-

Base (e.g., K₃PO₄) (2.5 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To a Schlenk flask, add the aryl bromide, arylboronic acid, and potassium phosphate.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Under the inert atmosphere, add the palladium catalyst.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

-

Stir the reaction mixture at 85-95 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Related Aminopyridines

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85 |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 88 |

This data is for an analogous compound and serves as a reference for expected reactivity.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties onto the pyridine ring of a halogenated 2-amino-6-methoxypyridine derivative.

Experimental Protocol: Sonogashira Coupling of a Bromopyridine with a Terminal Alkyne (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl or heteroaryl bromide (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(CF₃COO)₂) (0.025 equiv)

-

Triphenylphosphine (PPh₃) (0.05 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, triphenylphosphine, and copper(I) iodide.

-

Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

-

Add the aryl bromide, the terminal alkyne, and triethylamine.

-

Heat the reaction mixture to 100 °C and stir for 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of a Related Aminopyridine

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

This data is for an analogous compound and serves as a reference for expected reactivity.

Cyclization and Condensation Reactions

The amino group of 2-Amino-6-methoxypyridine is a key functional handle for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Imidazo[1,2-a]pyridines are a class of bicyclic heterocycles with a broad range of biological activities. A common synthetic route involves the reaction of a 2-aminopyridine with an α-haloketone.[2][6]

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

2-Amino-6-methoxypyridine (1.0 equiv)

-

α-Bromoketone (1.0 equiv)

-

Base (e.g., NaHCO₃)

-

Solvent (e.g., Ethanol)

Procedure:

-

Dissolve 2-Amino-6-methoxypyridine and the α-bromoketone in ethanol.

-

Add sodium bicarbonate to the mixture.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

2-Amino-6-methoxypyridine can undergo condensation reactions with 1,3-dicarbonyl compounds, such as β-ketoesters (e.g., ethyl acetoacetate), to form various heterocyclic structures. The reaction outcome can be influenced by the reaction conditions.

Experimental Protocol: Reaction with Ethyl Acetoacetate (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

2-Amino-6-methoxypyridine (1.0 equiv)

-

Ethyl acetoacetate (1.1 equiv)

-

Acid or base catalyst (optional)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Combine 2-Amino-6-methoxypyridine and ethyl acetoacetate in a suitable solvent.

-

If required, add a catalytic amount of acid or base.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Workflow and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflows and catalytic cycles for the key reactions discussed.

Conclusion

2-Amino-6-methoxypyridine is a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural features allow for a diverse range of chemical transformations, providing access to a wide array of complex molecules with significant potential in medicinal chemistry, agrochemicals, and materials science. The palladium-catalyzed cross-coupling reactions and cyclocondensation strategies highlighted in this guide demonstrate the extensive utility of this compound. The provided experimental protocols and data serve as a practical resource for researchers looking to incorporate this powerful synthetic tool into their research and development programs. Further exploration of the reactivity of 2-Amino-6-methoxypyridine is expected to continue to yield novel and efficient synthetic methodologies for the construction of important organic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

Theoretical Deep Dive into 2-Amino-6-methoxypyridine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxypyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic and structural characteristics, arising from the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing pyridine ring, make it a subject of significant interest for theoretical and experimental studies. Understanding its molecular geometry, vibrational properties, and electronic structure is paramount for designing novel molecules with desired biological activities and material properties. This technical guide provides a comprehensive overview of the theoretical studies on 2-Amino-6-methoxypyridine, focusing on its optimized molecular structure, vibrational spectral analysis, electronic properties, and non-linear optical (NLO) potential. The information presented herein is supported by computational data, detailed experimental protocols for its synthesis and characterization, and visual workflows to aid in conceptual understanding.

Theoretical Studies: A Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the molecular properties of organic compounds. Theoretical calculations provide valuable insights that complement experimental findings and guide further research. For 2-Amino-6-methoxypyridine, DFT calculations using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional with a 6-311++G(d,p) basis set are commonly employed to predict its structural, vibrational, and electronic properties.

Molecular Geometry

Table 1: Predicted Bond Lengths and Bond Angles for 2-Amino-6-methoxypyridine (Illustrative based on related compounds)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.34 | N1-C1-C2 | 123.0 |

| C1-N2 | 1.37 | C1-C2-C3 | 118.5 |

| C2-C3 | 1.39 | C2-C3-C4 | 119.0 |

| C3-C4 | 1.38 | C3-C4-C5 | 119.5 |

| C4-C5 | 1.40 | C4-C5-N1 | 121.0 |

| C5-N1 | 1.33 | C1-N1-C5 | 119.0 |

| C5-O1 | 1.36 | C5-O1-C6 | 118.0 |

| O1-C6 | 1.43 | H-N2-H | 115.0 |

Note: These values are illustrative and based on data from similar pyridine derivatives. Actual calculated values may vary.

Vibrational Spectral Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's functional groups and overall structure. Theoretical calculations of vibrational frequencies and their assignments are instrumental in interpreting experimental spectra. The calculated vibrational frequencies for 2-Amino-6-methoxypyridine, after appropriate scaling, are expected to show good agreement with experimental data.[1][3]

Table 2: Calculated Vibrational Frequencies and Assignments for 2-Amino-6-methoxypyridine (Illustrative)

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | N-H asymmetric stretching |

| ~3350 | N-H symmetric stretching |

| ~3050 | C-H aromatic stretching |

| ~2950 | C-H (methoxy) stretching |

| ~1620 | NH₂ scissoring |

| ~1580 | C=C aromatic stretching |

| ~1480 | C-H in-plane bending |

| ~1250 | C-O-C asymmetric stretching |

| ~1030 | C-O-C symmetric stretching |

| ~840 | C-H out-of-plane bending |

Note: These are expected vibrational modes and their approximate wavenumbers based on studies of similar compounds.

Electronic Properties

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are fundamental to understanding its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its potential for charge transfer.[4] A smaller energy gap generally implies higher reactivity. The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

Table 3: Calculated Electronic Properties of 2-Amino-6-methoxypyridine (Illustrative)

| Property | Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Energy Gap | 5.0 eV |

Note: These values are illustrative and based on general trends for similar aromatic amines.

Non-Linear Optical (NLO) Properties

Molecules with large first-order hyperpolarizability (β) are of interest for applications in non-linear optics. The presence of electron-donating (amino, methoxy) and electron-withdrawing (pyridine ring) groups in 2-Amino-6-methoxypyridine suggests that it may possess significant NLO properties. Theoretical calculations of the first-order hyperpolarizability can predict the NLO response of the molecule.[5]

Table 4: Calculated First-Order Hyperpolarizability of 2-Amino-6-methoxypyridine (Illustrative)

| Component | Value (a.u.) |

| β_x | - |

| β_y | - |

| β_z | - |

| β_total | - |

Note: Specific calculated values for 2-Amino-6-methoxypyridine are not currently available in published literature.

Experimental Protocols

A robust and reproducible synthesis protocol is essential for obtaining high-purity 2-Amino-6-methoxypyridine for research and development purposes. The following protocol is a generalized procedure based on common synthetic routes for aminopyridines.

Synthesis of 2-Amino-6-methoxypyridine

A common route for the synthesis of 2-Amino-6-methoxypyridine involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-methoxypyridine or 2-bromo-6-methoxypyridine, with an amino source.

Materials:

-

2-Chloro-6-methoxypyridine or 2-Bromo-6-methoxypyridine

-

Aqueous ammonia or another aminating agent

-

Copper catalyst (e.g., Cu₂O) (optional, for amination of bromo-derivatives)[6]

-

Solvent (e.g., ethylene glycol, ethanol)[6]

-

Base (e.g., K₂CO₃) (optional)[6]

-

Ethyl acetate for extraction

-

Silica gel for column chromatography

Procedure:

-

In a sealed reaction vessel, dissolve the starting material (2-chloro- or 2-bromo-6-methoxypyridine) in the chosen solvent.

-

Add the aminating agent in excess. If using a copper catalyst and a bromo-precursor, add the catalyst and a suitable ligand (e.g., DMEDA) and base.[6]

-

Heat the reaction mixture at a specified temperature (e.g., 60-120°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization

The synthesized 2-Amino-6-methoxypyridine should be thoroughly characterized to confirm its identity and purity.

Table 5: Expected Characterization Data for 2-Amino-6-methoxypyridine

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and amino protons. Chemical shifts and coupling constants would be consistent with the structure. Based on 2-amino-6-methylpyridine, aromatic protons would appear around δ 6.2-7.3 ppm, and the amino protons as a broad singlet.[7] |

| ¹³C NMR | Signals for all six carbon atoms in the molecule, with chemical shifts indicative of their electronic environment. |

| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching, C=C and C=N ring stretching, and C-O stretching, consistent with the calculated vibrational frequencies. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 2-Amino-6-methoxypyridine (124.14 g/mol ).[8] |

Mandatory Visualizations

Workflow for Theoretical and Experimental Analysis

The following diagram illustrates a typical workflow for the comprehensive study of 2-Amino-6-methoxypyridine, from synthesis to theoretical analysis.

Caption: Workflow for the synthesis, characterization, and theoretical analysis of 2-Amino-6-methoxypyridine.

Logical Relationship of Theoretical Calculations

This diagram illustrates the logical dependencies in the theoretical study of 2-Amino-6-methoxypyridine.

Caption: Logical flow of DFT-based theoretical calculations for 2-Amino-6-methoxypyridine.

Conclusion

This technical guide has provided a framework for the theoretical and experimental investigation of 2-Amino-6-methoxypyridine. While comprehensive, peer-reviewed quantitative data for this specific molecule is still emerging, the methodologies and comparative data from related compounds offer a solid foundation for researchers. The use of DFT calculations is indispensable for a deep understanding of its molecular properties, which in turn can accelerate the design and development of new pharmaceuticals and materials. The provided experimental outline and characterization data serve as a practical guide for its synthesis and verification. The visualizations offer a clear overview of the research workflow and the interconnectedness of theoretical calculations. As research in this area continues, a more complete and detailed picture of the theoretical landscape of 2-Amino-6-methoxypyridine will undoubtedly emerge, further solidifying its importance in chemical science.

References

- 1. redalyc.org [redalyc.org]

- 2. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journalijar.com [journalijar.com]

- 5. tandfonline.com [tandfonline.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-6-methoxypyridine

For Immediate Release

G-SYNTH Chemicals is pleased to provide detailed application notes and protocols for the synthesis of 2-Amino-6-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. This document outlines two robust methods for the conversion of 2-chloro-6-methoxypyridine to the desired product: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-catalyzed Buchwald-Hartwig amination. These protocols are designed for researchers, scientists, and drug development professionals seeking reliable and scalable synthetic routes.

Introduction

2-Amino-6-methoxypyridine is a valuable building block in the synthesis of a wide range of biologically active molecules. The efficient and selective introduction of the amino group at the 2-position of the pyridine ring is a critical step in the elaboration of more complex molecular architectures. This application note provides a comparative overview of two distinct and effective methods for achieving this transformation, starting from the readily available 2-chloro-6-methoxypyridine. The choice between the classical SNAr approach and the more contemporary Buchwald-Hartwig cross-coupling reaction will depend on factors such as available equipment, desired reaction scale, and functional group tolerance of the substrate.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the direct displacement of the chloride by an amino group under elevated temperature and pressure. It is a straightforward and cost-effective approach, particularly for large-scale synthesis.

Experimental Protocol

Materials:

-

2-chloro-6-methoxypyridine

-

Aqueous ammonia (28-30%)

-

Methanol

-

Pressure-rated reaction vessel

Procedure:

-

To a pressure-rated reaction vessel, add 2-chloro-6-methoxypyridine (1.0 eq).

-

Add methanol as a solvent, followed by aqueous ammonia (excess, typically 10-20 eq).

-

Seal the vessel and heat the reaction mixture to 120-150°C.

-

Maintain the reaction at this temperature for 12-24 hours, with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-amino-6-methoxypyridine.

Quantitative Data Summary (SNAr)

| Parameter | Value/Range | Notes |

| Reactants | ||

| 2-chloro-6-methoxypyridine | 1.0 eq | Starting material |

| Aqueous Ammonia (28-30%) | 10 - 20 eq | Reagent and nitrogen source |

| Solvent | ||

| Methanol | 5 - 10 mL / mmol of substrate | |

| Reaction Conditions | ||

| Temperature | 120 - 150 °C | Requires a sealed pressure vessel |

| Reaction Time | 12 - 24 h | Monitor for completion |

| Work-up & Purification | ||

| Extraction Solvent | Ethyl Acetate or Dichloromethane | |

| Purification Method | Column Chromatography or Recrystallization | |

| Expected Yield | 70 - 85% | Dependent on reaction scale and optimization |

Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to the classical SNAr method, with broader substrate scope and functional group tolerance. An ammonia surrogate, such as lithium bis(trimethylsilyl)amide, is often employed.

Experimental Protocol

Materials:

-

2-chloro-6-methoxypyridine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, RuPhos)

-

A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))

-

Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as an ammonia surrogate

-

Anhydrous toluene or dioxane

-

Hydrochloric acid (for in-situ deprotection)

-

Sodium bicarbonate solution

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Add anhydrous toluene or dioxane.

-

Add 2-chloro-6-methoxypyridine (1.0 eq) and the base (e.g., NaOtBu, 1.5 eq).

-

In a separate flask, dissolve lithium bis(trimethylsilyl)amide (1.2 eq) in the same anhydrous solvent and add it to the reaction mixture.

-

Heat the reaction mixture to 80-110°C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) to hydrolyze the silylamine intermediate.

-

Stir the mixture for 1-2 hours at room temperature.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-6-methoxypyridine.

Quantitative Data Summary (Buchwald-Hartwig Amination)

| Parameter | Value/Range | Notes |

| Reactants | ||

| 2-chloro-6-methoxypyridine | 1.0 eq | Starting material |

| Lithium bis(trimethylsilyl)amide | 1.2 eq | Ammonia surrogate |

| Catalyst System | ||

| Palladium Catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pre-catalyst |

| Phosphine Ligand | XPhos (4 mol%) or RuPhos (4 mol%) | Bulky, electron-rich ligands are preferred |

| Base | Sodium tert-butoxide (1.5 eq) | Strong, non-nucleophilic base |

| Solvent | ||

| Anhydrous Toluene or Dioxane | 5 - 10 mL / mmol of substrate | |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | Under inert atmosphere |